molecular formula C30H33F2N7O2 B8346458 N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-5-(4-methylpiperazin-1-yl)-3-(tetrahydro-2H-pyran-4-ylamino)pyridine-2-carboxamide

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-5-(4-methylpiperazin-1-yl)-3-(tetrahydro-2H-pyran-4-ylamino)pyridine-2-carboxamide

Cat. No.: B8346458
M. Wt: 561.6 g/mol
InChI Key: VXVGMRLZWSXBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-5-(4-methylpiperazin-1-yl)-3-(tetrahydro-2H-pyran-4-ylamino)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C30H33F2N7O2 and its molecular weight is 561.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H33F2N7O2

Molecular Weight

561.6 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-5-(4-methylpiperazin-1-yl)-3-(oxan-4-ylamino)pyridine-2-carboxamide

InChI

InChI=1S/C30H33F2N7O2/c1-38-6-8-39(9-7-38)24-17-27(34-23-4-10-41-11-5-23)28(33-18-24)30(40)35-29-25-15-19(2-3-26(25)36-37-29)12-20-13-21(31)16-22(32)14-20/h2-3,13-18,23,34H,4-12H2,1H3,(H2,35,36,37,40)

InChI Key

VXVGMRLZWSXBGR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(N=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-5-fluoro-3-(tetrahydro-2H-pyran-4-ylamino)pyridine-2-carboxamide (925 mg, 1.92 mmol) and N-methylpiperazine (20 mL) was stirred at 60° C. for 48 hours. The reaction mixture was then diluted with EtOAc and washed with NaHCO3 sat. sol. The organic layer was dried over sodium sulfate, filtered and evaporated. The crude was purified by flash chromatography on silica gel using DCM/EtOH/NH3 5N in MeOH 100:5:0.5 as the eluant, affording 600 mg of the title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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